4-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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Description
The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a 2H-pyran-2-one group and a difluorophenyl group. The exact structure would need to be determined through methods such as NMR or X-ray crystallography.Scientific Research Applications
Synthesis of Piperidine Derivatives: Numerous methods exist for synthesizing substituted piperidines. Researchers have developed efficient strategies for constructing these compounds, including intra- and intermolecular reactions. Some key methods include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .
Types of Piperidine Derivatives: The compound falls within the piperidine family. Let’s explore its potential applications:
Spiropiperidines: Spiropiperidines are a class of piperidine derivatives with a spirocyclic structure. Researchers have investigated their potential as drug candidates due to their diverse biological activities. These compounds may exhibit antiviral, anticancer, or anti-inflammatory properties .
Condensed Piperidines: Condensed piperidines refer to fused ring systems containing a piperidine moiety. These compounds often appear in natural products and alkaloids. Their unique structures make them interesting targets for drug discovery .
Piperidinones: Piperidinones are piperidine derivatives with a carbonyl group (C=O) adjacent to the nitrogen atom. These compounds have attracted attention for their potential as antipsychotic agents, analgesics, and anti-inflammatory drugs .
Biological Evaluation
Researchers continue to explore the biological activity of synthetic and natural piperidines. Investigations include assessing their interactions with specific receptors, enzymatic inhibition, and toxicity profiles. These evaluations contribute to identifying promising drug candidates .
properties
IUPAC Name |
4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO5S/c1-11-9-13(10-16(21)24-11)25-12-5-7-20(8-6-12)26(22,23)17-14(18)3-2-4-15(17)19/h2-4,9-10,12H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYAEAAEAGSJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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